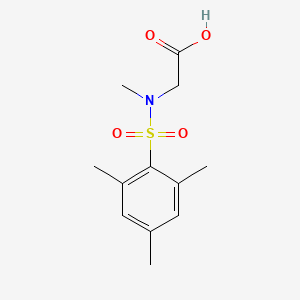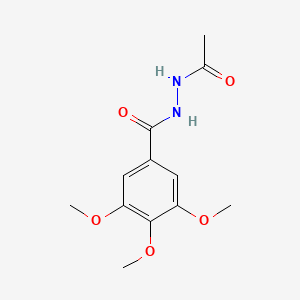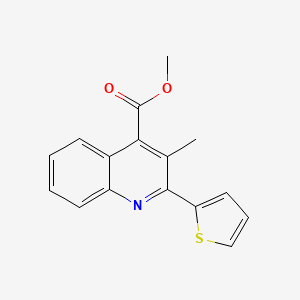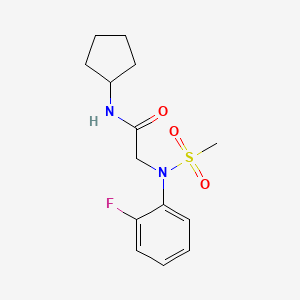
N-(mesitylsulfonyl)-N-methylglycine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(mesitylsulfonyl)-N-methylglycine, also known as mesNa or NMMG, is a chemical compound that has been widely used in scientific research. It is a white crystalline powder that is soluble in water and other polar solvents. MesNa is a sulfonamide derivative of glycine, and it has been used as a protecting agent for thiol groups in organic synthesis. In addition, it has been found to have various biological and pharmacological activities, making it a valuable tool for researchers in the fields of biochemistry, pharmacology, and medicine.
作用机制
The mechanism of action of N-(mesitylsulfonyl)-N-methylglycine is not fully understood. However, it is known to react with thiol groups of proteins and peptides, forming stable adducts. It has also been found to reduce disulfide bonds in proteins, leading to conformational changes and altered protein function. MesNa has been shown to scavenge reactive oxygen species, protecting cells from oxidative damage.
Biochemical and Physiological Effects:
MesNa has been found to have various biochemical and physiological effects. It has been shown to protect cells from oxidative stress-induced apoptosis and inflammation. It has also been found to enhance the activity of antioxidant enzymes, such as superoxide dismutase and catalase. In addition, N-(mesitylsulfonyl)-N-methylglycine has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
实验室实验的优点和局限性
MesNa has several advantages for lab experiments. It is a readily available compound with a high purity and yield. It is also stable under normal laboratory conditions and can be stored for extended periods without degradation. However, N-(mesitylsulfonyl)-N-methylglycine has some limitations. It can react with other functional groups in proteins and peptides, leading to unwanted modifications. In addition, it can interfere with some assays, such as those that measure thiol groups in proteins.
未来方向
There are several future directions for the use of N-(mesitylsulfonyl)-N-methylglycine in scientific research. One potential application is in the development of new therapeutics for oxidative stress-related diseases, such as diabetes, cancer, and neurodegenerative disorders. Another direction is in the study of protein structure and function, particularly in the context of disulfide bond formation and reduction. MesNa may also have potential applications in the field of biotechnology, such as in the production of recombinant proteins with modified thiol groups.
Conclusion:
In conclusion, N-(mesitylsulfonyl)-N-methylglycine is a valuable compound for scientific research due to its unique properties. It has been used as a protecting agent for thiol groups in organic synthesis, a reducing agent for disulfide bonds in proteins, and a scavenger of reactive oxygen species. MesNa has various biochemical and physiological effects, making it a potential therapeutic agent for oxidative stress-related diseases. While N-(mesitylsulfonyl)-N-methylglycine has some limitations, its many advantages make it a valuable tool for researchers in the fields of biochemistry, pharmacology, and medicine.
合成方法
MesNa can be synthesized by the reaction of mesitylene sulfonyl chloride with N-methylglycine in the presence of a base such as triethylamine. The reaction yields N-(mesitylsulfonyl)-N-methylglycine as a white crystalline solid with a high purity and yield. The synthesis method is relatively simple and efficient, making N-(mesitylsulfonyl)-N-methylglycine a readily available compound for scientific research.
科学研究应用
MesNa has been extensively used in scientific research due to its unique properties. It has been used as a protecting agent for thiol groups in organic synthesis, allowing for the selective modification of proteins and peptides. In addition, it has been used as a reducing agent for disulfide bonds in proteins, allowing for the study of protein structure and function. MesNa has also been used as a scavenger of reactive oxygen species, making it a potential therapeutic agent for oxidative stress-related diseases.
属性
IUPAC Name |
2-[methyl-(2,4,6-trimethylphenyl)sulfonylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4S/c1-8-5-9(2)12(10(3)6-8)18(16,17)13(4)7-11(14)15/h5-6H,7H2,1-4H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEGBBPOMNSEZSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N(C)CC(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-[(2,4,6-trimethylphenyl)sulfonyl]glycine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(3-chlorophenyl)amino]-1-(4-nitrophenyl)-1-propanone](/img/structure/B5778599.png)


![1-[(4-methoxyphenoxy)acetyl]-4-piperidinecarboxamide](/img/structure/B5778610.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5778611.png)
![6-{[4-(dimethylamino)-6-(1-piperidinyl)-1,3,5-triazin-2-yl]oxy}-2-methyl-3(2H)-pyridazinone](/img/structure/B5778618.png)
![N-(2,5-dimethylphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5778638.png)

![[2,5-dimethyl-1-(1-naphthyl)-1H-pyrrol-3-yl]methanol](/img/structure/B5778646.png)



![N-{[(5-methyl-2-pyridinyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5778673.png)
